4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Description
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Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDXIHRXIGZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.71 g/mol. The presence of the chlorobenzyl group is significant as it may influence the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chlorobenzyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction may lead to alterations in signaling pathways, particularly those involved in cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant anticancer activity against glioblastoma cell lines, suggesting that chlorinated derivatives may exhibit similar properties due to their structural similarities .
Inhibition of Kinases
Kinase inhibition is a critical area of research for anticancer drugs. Compounds with chlorinated aromatic groups have shown promising results in inhibiting key kinases involved in cancer signaling pathways. For example, a related study found that certain chlorinated compounds exhibited low micromolar activity against AKT2/PKBβ, an important target in glioma treatment . This suggests that this compound may also possess similar inhibitory effects.
Data Table: Biological Activity Comparison
| Compound | Target | IC50 (μM) | Activity Description |
|---|---|---|---|
| This compound | AKT2 | TBD | Potential inhibitor; further studies needed |
| N-(4-Chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2 | 12 | Significant inhibition observed |
| Other related compounds | Various kinases | TBD | Variable activity; structure-dependent |
Case Studies
- In Vitro Studies : A study exploring the effects of chlorinated compounds on glioblastoma cells indicated that certain derivatives could inhibit cell growth and induce apoptosis in cancer cells while sparing non-cancerous cells . This highlights the selective toxicity that may be associated with compounds like 4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding how variations in the chemical structure influence biological activity. The presence of the chlorobenzyl group appears to enhance binding affinity to target proteins, which is critical for developing effective therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
